molecular formula C19H30Cl2N2 B14445429 N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride CAS No. 75463-35-3

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride

Cat. No.: B14445429
CAS No.: 75463-35-3
M. Wt: 357.4 g/mol
InChI Key: YJVXRKARWMVWNG-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride is a complex organic compound that features a piperidine moiety, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine typically involves the condensation of 2-(piperidin-1-yl)ethanamine with an appropriate aldehyde or ketone, followed by reduction. The reaction is usually carried out under reflux conditions in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine exerts its effects involves interactions with specific molecular targets. The piperidine moiety can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the compound may interfere with cellular processes by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

75463-35-3

Molecular Formula

C19H30Cl2N2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-amine;dihydrochloride

InChI

InChI=1S/C19H28N2.2ClH/c1-2-10-21(11-3-1)12-9-20-19-8-7-17-13-15-5-4-6-16(15)14-18(17)19;;/h13-14,19-20H,1-12H2;2*1H

InChI Key

YJVXRKARWMVWNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2CCC3=C2C=C4CCCC4=C3.Cl.Cl

Origin of Product

United States

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